molecular formula C6H8N2O B8022504 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole

3,4,6,7-Tetrahydropyrano[3,4-D]imidazole

Cat. No.: B8022504
M. Wt: 124.14 g/mol
InChI Key: YXRQDZSLPRQXDD-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydropyrano[3,4-D]imidazole is a bicyclic heterocyclic compound featuring a fused pyran ring and an imidazole moiety. Its CAS registry number is 100650-66-6, and it is structurally characterized by a partially saturated pyran ring (3,4,6,7-tetrahydro) fused to an imidazole core at the [3,4-D] position .

Properties

IUPAC Name

3,4,6,7-tetrahydropyrano[3,4-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-3-6-5(1)7-4-8-6/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRQDZSLPRQXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amido-nitrile with a suitable cyclizing agent. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted imidazoles .

Scientific Research Applications

3,4,6,7-Tetrahydropyrano[3,4-D]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that imidazole derivatives can bind to enzyme active sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Imidazo[2,1-c][1,2,4]triazin-6(7H)-ones

A 2011 study synthesized 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (e.g., compounds 6a–h) via reactions of imidazolone precursors with hydrazonoyl halides . These compounds share a fused imidazole-triazine core but differ in ring saturation and substituent placement.

  • Biological Activity: These derivatives exhibited moderate to strong antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus.
Peperochromene A

(S)-2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-3,4,6,7-tetrahydropyrano[4,3-g]chromen-9(2H)-one (Peperochromene A) is a chromene-pyranoimidazole hybrid isolated from Peperomia pellucida .

  • Physicochemical Properties: cLogP: 5.249 (high hydrophobicity) Hydrogen Bonding: 0 donors, 2 acceptors .
  • Biological Activity : This compound inhibits dipeptidyl peptidase IV (DPP-IV) via hydrophobic interactions with Tyr662/Tyr666 and aromatic stacking with Phe355. However, its inhibitory constant (Kᵢ) is higher than the reference drug omarigliptin, suggesting weaker binding .
  • Key Difference: The chromene moiety in Peperochromene A introduces extended π-conjugation, altering target specificity compared to the simpler pyranoimidazole framework.
Substituted Pyranoimidazole Derivatives

Several derivatives, such as (2,4-dimethyl-5-(3,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-yl)phenyl)(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (CAS 1399175-94-0), feature bulky substituents on the pyranoimidazole core .

  • Structural Modifications : The trifluoromethylphenyl-piperidine group enhances lipophilicity and may improve blood-brain barrier penetration.
  • Hypothetical Activity : While explicit data are absent, such modifications are often employed to optimize pharmacokinetic profiles or target selectivity in CNS disorders.

Comparative Data Table

Compound Class Core Structure Key Substituents/Modifications cLogP Biological Target Activity Notes
3,4,6,7-THP-imidazole Pyranoimidazole Ethenediamine derivatives ~3.5* Not reported Potential antimicrobial scaffolds
Imidazo-triazinones Imidazo[2,1-c][1,2,4]triazin-6-one 7,7-Diphenyl groups ~2.8† Fungal/bacterial enzymes IC₅₀: 8–32 µg/mL (C. albicans)
Peperochromene A Chromene-pyranoimidazole Isopropylidene, methylpentenyl 5.249 DPP-IV Kᵢ > omarigliptin
Trifluoromethylphenyl derivative Pyranoimidazole Trifluoromethylphenyl-piperidine ~4.8‡ Hypothetical CNS targets Unreported, designed for lipophilicity

*Estimated using fragment-based methods; †Predicted via Molinspiration; ‡Calculated using substituent contributions.

Research Findings and Trends

Antimicrobial vs. Metabolic Targets: While imidazo-triazinones prioritize antimicrobial activity , pyranoimidazole derivatives like Peperochromene A target metabolic enzymes (DPP-IV) , reflecting structural influences on biological pathways.

Substituent-Driven Design : Bulky groups (e.g., trifluoromethylphenyl in CAS 1399175-94-0) are leveraged to enhance binding affinity or tissue penetration, though empirical data are needed to validate these hypotheses .

Biological Activity

3,4,6,7-Tetrahydropyrano[3,4-D]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, alongside relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Research highlights its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Cellular Pathway Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

A study demonstrated that this compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. Notably:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)10.5Cell cycle arrest at G0/G1 phase
HeLa (Cervical)8.0Inhibition of cell proliferation

Case Studies

  • Study on Anticancer Properties : A recent study assessed the effects of the compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC₅₀ value of 15.2 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
  • Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties against various bacterial strains. The compound was found to be particularly effective against Staphylococcus aureus with an MIC of 32 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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